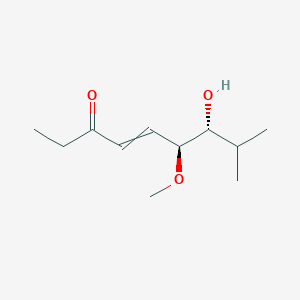![molecular formula C21H24O2 B14273497 1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] CAS No. 141455-55-2](/img/structure/B14273497.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] is an organic compound with a complex structure It consists of a propane backbone with two benzene rings attached via ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] typically involves the reaction of 1,3-dibromopropane with 2-(prop-2-en-1-yl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to form brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Brominated or nitrated derivatives
Aplicaciones Científicas De Investigación
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[1,2-Ethanediylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]
- 1,1’-[Methylenebis(oxy)]bis[2-methylbenzene]
- 1,1’-[Propane-2,2-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the propane backbone and ether linkages contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
141455-55-2 |
|---|---|
Fórmula molecular |
C21H24O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-prop-2-enyl-2-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
InChI |
InChI=1S/C21H24O2/c1-3-10-18-12-5-7-14-20(18)22-16-9-17-23-21-15-8-6-13-19(21)11-4-2/h3-8,12-15H,1-2,9-11,16-17H2 |
Clave InChI |
PZCWHLZQWALFST-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC=CC=C1OCCCOC2=CC=CC=C2CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
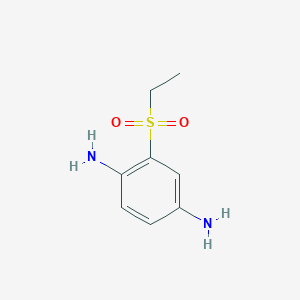
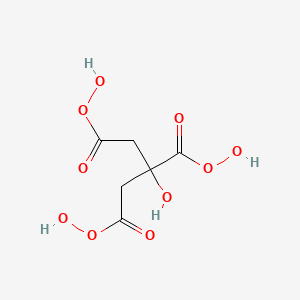
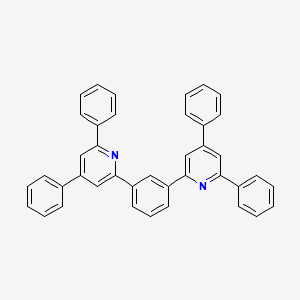
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
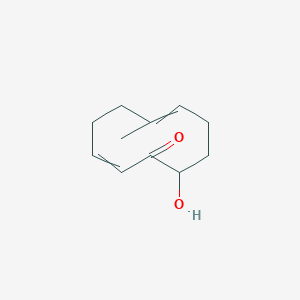


![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
